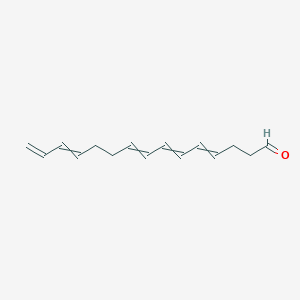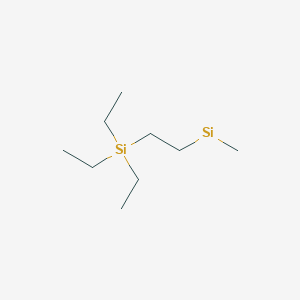![molecular formula C8H10N4O2 B12591366 N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)
N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N''-[(3-ヒドロキシ-6-オキソシクロヘキサ-2,4-ジエン-1-イリデン)メチル]カルボノヒドラゾニックジアミドは、ヒドロキシ基、キノン環、カルボノヒドラゾニックジアミド部分を有するユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と用途から、有機化学と医薬品化学の分野で大きな関心を集めています。
準備方法
合成経路と反応条件
N''-[(3-ヒドロキシ-6-オキソシクロヘキサ-2,4-ジエン-1-イリデン)メチル]カルボノヒドラゾニックジアミドの合成は、通常、適切な前駆体とヒドラジン誘導体を制御された条件下で反応させることから始まります。一般的な方法の1つには、3-ヒドロキシ-6-オキソシクロヘキサ-2,4-ジエン-1-イリデンとカルボノヒドラジドを塩酸などの触媒存在下で反応させる方法があります。 反応は通常、エタノール溶媒中で高温で行われ、完全な変換と高収率を達成します .
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。プロセスは通常、コスト効率と効率を最適化するために実施され、反応パラメータを正確に制御するために、連続フローリアクターや自動システムを採用することがあります。
化学反応の分析
反応の種類
N''-[(3-ヒドロキシ-6-オキソシクロヘキサ-2,4-ジエン-1-イリデン)メチル]カルボノヒドラゾニックジアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノン誘導体を生成することができます。
還元: 還元反応は、キノン環をより飽和された形態に変換することができます。
置換: 適切な条件下で、ヒドロキシ基は他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: 置換反応には、塩基存在下でハロアルカンやアシルクロリドなどの試薬が使用される場合があります。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまなキノン誘導体、還元されたシクロヘキサン誘導体、置換されたフェノール化合物などがあります .
科学研究における用途
N''-[(3-ヒドロキシ-6-オキソシクロヘキサ-2,4-ジエン-1-イリデン)メチル]カルボノヒドラゾニックジアミドは、科学研究において幅広い用途を有しています。
化学: より複雑な有機分子の合成のための前駆体として使用されます。
生物学: この化合物は、その潜在的な生物活性から、酵素相互作用と代謝経路の研究に適しています。
医学: 細胞のレドックス状態に干渉する能力から、抗がん剤としての可能性について研究が進められています。
科学的研究の応用
N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with cellular redox states.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
N''-[(3-ヒドロキシ-6-オキソシクロヘキサ-2,4-ジエン-1-イリデン)メチル]カルボノヒドラゾニックジアミドがその効果を発揮するメカニズムには、細胞のレドックス系との相互作用が関係しています。キノン構造により、電子移動反応に関与することができ、細胞の酸化ストレスレベルに影響を与える可能性があります。 この相互作用は、さまざまなシグナル伝達経路や酵素活性の調節につながる可能性があり、その生物学的効果に貢献しています .
類似化合物との比較
類似化合物
N-(4-オキソシクロヘキサ-2,5-ジエン-1-イリデン)尿素: これらの化合物は、同様のキノン構造を共有し、同様の反応性を示します。
3-メチル-3-(2,4,5-トリメチル-3,6-ジオキソシクロヘキサ-1,4-ジエン-1-イル)ブタン酸: この化合物もキノン環を特徴とし、同様の用途に使用されます.
独自性
N''-[(3-ヒドロキシ-6-オキソシクロヘキサ-2,4-ジエン-1-イリデン)メチル]カルボノヒドラゾニックジアミドは、独特の反応性と潜在的な生物活性を与える、官能基の特定の組み合わせにより独自性を持っています。
特性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
2-[(E)-(2,5-dihydroxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)12-11-4-5-3-6(13)1-2-7(5)14/h1-4,13-14H,(H4,9,10,12)/b11-4+ |
InChIキー |
CJDQFICFYITZBY-NYYWCZLTSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)/C=N/N=C(N)N)O |
正規SMILES |
C1=CC(=C(C=C1O)C=NN=C(N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


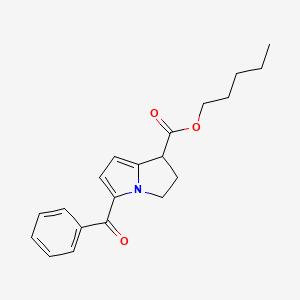

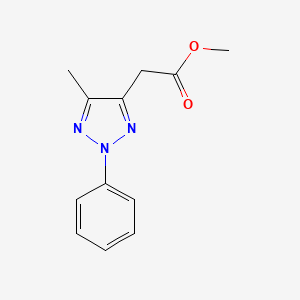
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
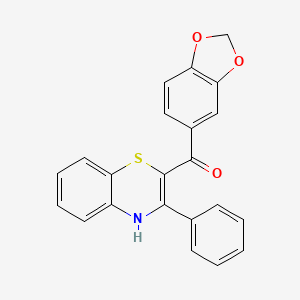
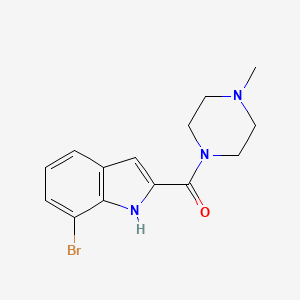
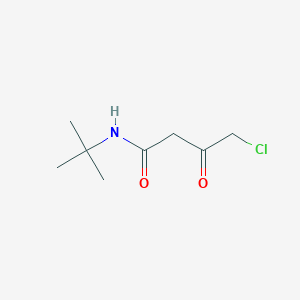
![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)
